molecular formula C12H15N B11916500 2-Isopropyl-1-methyl-1H-indole

2-Isopropyl-1-methyl-1H-indole

Cat. No.: B11916500
M. Wt: 173.25 g/mol
InChI Key: QYUAUAYVRBCXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological and pharmaceutical importance, playing a crucial role in cell biology and various therapeutic applications .

Chemical Reactions Analysis

2-Isopropyl-1-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: Indoles can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include oxidized derivatives, reduced indolines, and substituted indoles .

Scientific Research Applications

2-Isopropyl-1-methyl-1H-indole has diverse scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives often bind to multiple receptors, influencing cell signaling pathways and exerting biological effects such as antiviral and anticancer activities .

Comparison with Similar Compounds

2-Isopropyl-1-methyl-1H-indole can be compared with other indole derivatives like:

    1H-Indole, 2-methyl-: Similar in structure but lacks the isopropyl group.

    Indole-3-acetic acid: A plant hormone with different biological functions.

    5-Fluoro-3-phenyl-1H-indole: Known for its antiviral properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

1-methyl-2-propan-2-ylindole

InChI

InChI=1S/C12H15N/c1-9(2)12-8-10-6-4-5-7-11(10)13(12)3/h4-9H,1-3H3

InChI Key

QYUAUAYVRBCXJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=CC=CC=C2N1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.